molecular formula C9H11BrClN B2576806 5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride CAS No. 2137578-28-8

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

Cat. No. B2576806
M. Wt: 248.55
InChI Key: HBXDKYLRCLHGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a chemical compound with the CAS Number: 2137578-28-8 . It has a molecular weight of 248.55 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-cyclopropyl-4-methylpyridine hydrochloride . The InChI code is 1S/C9H10BrN.ClH/c1-6-4-9 (7-2-3-7)11-5-8 (6)10;/h4-5,7H,2-3H2,1H3;1H .


Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.55 .

Scientific Research Applications

Antiviral Activity and Nucleoside Analogues Synthesis

A study detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives formed through reactions with elemental bromine, leading to 5-bromo derivatives. These compounds were explored for their inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiretroviral therapies. Specifically, some derivatives exhibited significant inhibition of retrovirus replication, demonstrating the potential utility of bromo-substituted compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Novel Pyridine Derivatives via Suzuki Cross-Coupling

Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has led to the synthesis of novel pyridine derivatives with potential applications in liquid crystals and as bioactive molecules. Density Functional Theory (DFT) studies provided insights into the electronic structure and reactivity of these derivatives, highlighting their potential in synthetic and materials chemistry. Biological activity assays also indicated that some derivatives displayed significant anti-thrombolytic and antibacterial properties (Ahmad et al., 2017).

Antimycobacterial Activity

Another study focused on the synthesis of hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines as analogs to explore antimycobacterial activity. The research found that the relocation of the bromine atom within the compound structure significantly affected the level of antimycobacterial activity, providing valuable insights for the design of new antimicrobial agents (Erkin & Krutikov, 2010).

Organic Synthesis and Material Science

Further studies have utilized bromo-substituted pyridines, including cyclopropyl derivatives, for various synthetic applications. For instance, the Sandmeyer reaction has been applied to synthesize bromocyclopropylpyridines, serving as useful intermediates in organic synthesis and potentially in the development of new materials. These compounds could serve as building blocks in the synthesis of complex molecules (Striela et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDKYLRCLHGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

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